molecular formula C7H3ClF5N B2838542 2-Chloro-4-(pentafluoroethyl)pyridine CAS No. 1816286-29-9

2-Chloro-4-(pentafluoroethyl)pyridine

Cat. No.: B2838542
CAS No.: 1816286-29-9
M. Wt: 231.55
InChI Key: CPYPPJNGBTUKNW-UHFFFAOYSA-N
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Description

2-Chloro-4-(pentafluoroethyl)pyridine (C₇H₃ClF₅N) is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a pentafluoroethyl (-C₂F₅) group at the 4-position of the pyridine ring. Its molecular structure (SMILES: C1=CN=C(C=C1C(C(F)(F)F)(F)F)Cl) confers unique electronic and steric properties due to the strong electron-withdrawing effects of both substituents. The compound’s InChIKey (CPYPPJNGBTUKNW-UHFFFAOYSA-N) and molecular weight (239.56 g/mol) distinguish it from analogous fluoropyridines . It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated active ingredients.

Properties

IUPAC Name

2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5N/c8-5-3-4(1-2-14-5)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYPPJNGBTUKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pentafluoroethyl)pyridine typically involves the reaction of 2-chloropyridine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pentafluoroethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pentafluoroethyl group can lead to the formation of partially fluorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of partially fluorinated pyridine derivatives.

Scientific Research Applications

Agrochemicals

2-Chloro-4-(pentafluoroethyl)pyridine has potential applications in the development of agrochemicals. Its fluorinated groups contribute to increased stability and efficacy in pesticide formulations. The compound's unique properties allow for enhanced interaction with biological targets, which can lead to improved pest control mechanisms.

Case Study: Pesticide Development

A study focused on the synthesis of fluorinated pyridine derivatives demonstrated that compounds similar to this compound exhibited significant biological activity against various pests. The presence of fluorinated groups was linked to enhanced potency and reduced environmental impact compared to traditional pesticides .

Pharmaceuticals

In pharmaceutical research, this compound serves as an important building block for drug development. Its unique structure allows for modifications that can enhance drug efficacy and specificity.

Case Study: Drug Design

Recent research highlighted the use of halogenated pyridines, including this compound, in the design of inhibitors targeting specific enzymes involved in disease pathways. The incorporation of fluorinated groups has been shown to improve the pharmacokinetic properties of these drugs, leading to better absorption and bioavailability .

Synthetic Chemistry

The compound is also utilized in synthetic organic chemistry as a versatile intermediate for synthesizing other complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives.

Synthesis Overview

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic substitution reactions where nucleophiles replace the chlorine atom.
  • Fluorination reactions that introduce additional fluorinated groups to enhance reactivity.

These methods highlight the compound's utility as a precursor in the synthesis of more complex fluorinated heterocycles .

Comparative Data Table

The following table summarizes key structural features and applications of related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundChlorine at 2-position, pentafluoroethyl at 4-positionEnhanced lipophilicity and biological activity
2-Iodo-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridineIodine at 2-position, trifluoromethyl at 5-positionIncreased reactivity due to iodine presence
3-TrifluoromethylpyridineTrifluoromethyl group at the 3-positionLacks additional halogen substituents

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets. The chlorine and pentafluoroethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can modulate biological pathways by binding to enzymes or receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The pentafluoroethyl (-C₂F₅) group in the target compound induces stronger electron-withdrawing effects than -CF₃ or -OCF₃, reducing electron density on the pyridine ring and enhancing electrophilic substitution reactivity .

Physicochemical Properties

  • Melting Points: While specific data for 2-chloro-4-(pentafluoroethyl)pyridine is unavailable, analogs like 2-amino-4-(2-chloro-5-substituted phenyl)pyridines exhibit melting points between 268–287°C, influenced by fluorine content and crystallinity .
  • Lipophilicity: The -C₂F₅ group increases logP (octanol-water partition coefficient) compared to -CF₃ or -OCHF₂, enhancing membrane permeability but reducing aqueous solubility .
  • Spectroscopic Data : Distinct ¹H NMR shifts (e.g., δ 8.5–8.7 ppm for pyridine protons) differentiate it from analogs with electron-donating substituents .

Stability and Reactivity

  • Thermal Stability : Fluorinated pyridines generally exhibit high thermal stability. The -C₂F₅ group’s strong inductive effect stabilizes the ring against electrophilic degradation .
  • Nucleophilic Substitution : The 2-chloro substituent undergoes SNAr reactions more readily in the target compound than in analogs with electron-donating groups (e.g., -OCH₃) .

Biological Activity

2-Chloro-4-(pentafluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. The incorporation of fluorine atoms into organic compounds often enhances their biological activity, stability, and lipophilicity. This article reviews the biological activities associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H3ClF5N. Its structure features a pyridine ring substituted with a chlorine atom and a pentafluoroethyl group, which significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular Weight239.56 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)High due to fluorination

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pentafluoroethyl group enhances the compound's binding affinity, potentially leading to increased potency in therapeutic applications.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study demonstrated that related pyridine derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Case Study: Antimicrobial Efficacy
In a comparative study, several fluorinated pyridines were tested against common bacterial strains:

CompoundBacterial Strains TestedMIC (µg/mL)
This compoundE. coli, S. aureus8 - 16
Control (Non-fluorinated pyridine)E. coli, S. aureus>64

The results indicated that the fluorinated derivative had a lower minimum inhibitory concentration (MIC), suggesting superior antimicrobial activity compared to its non-fluorinated counterpart .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the potential of this compound as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines:

Cell LineIC50 (µM)
MCF-715
HepG212

The IC50 values indicate that the compound exhibits promising anticancer properties, with lower concentrations required to inhibit cell growth compared to traditional chemotherapeutics like cisplatin .

Pharmacokinetic Properties

Fluorinated compounds often display improved pharmacokinetic profiles due to their enhanced lipophilicity and metabolic stability. The pentafluoroethyl group in this compound may contribute to prolonged bioavailability and reduced metabolic degradation.

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